Cas no 306-03-6 (Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-)
![Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- structure](https://es.kuujia.com/scimg/cas/306-03-6x500.png)
306-03-6 structure
Nombre del producto:Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
- Hyoscyamine Hydrobromide
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hy...
- L-Hyoscyamine hydrobromide
- (-)-hyoscyamine hydrobromide
- (-)-Hyoscyaminhydrobromid
- Daturine Hydrobromide
- hydrobromide salt of hyoscyamine
- HYOSCYAMINE HBR
- HYOSCYAMINEHYDROBROMIDE,USP
- L-Tropasaeure-tropan-3endo-ylester,Hydrobromid
- L-tropic acid tropane-3endo-yl ester,hydrobromide
- L-TROPINE TROPATE HYDROBROMIDE
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide, (.alpha.S)-
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
- D04479
- Q27280923
- Hyoscyamine hydrobromide [USP]
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HBR
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HYDROBROMIDE
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE, (3(S)-ENDO)-
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (alphaS)-
- NS00079434
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide, (alphaS)-
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (3(S)-endo)-
- HYOSCYAMINE HYDROBROMIDE [VANDF]
- HYOSCYAMINE HYDROBROMIDE [USP MONOGRAPH]
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
- EINECS 206-174-6
- IWT50P9S79
- HYOSCYAMINE HYDROBROMIDE [MART.]
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HBR, (3(S)-ENDO)-
- Daturine (hydrobromide)
- 306-03-6
- L-Hyoscyamine (hydrobromide)
- Hyoscyaminum hydrobromatum
- Daturine hbr
- AKOS027320995
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (1:1), (alphaS)-
- 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester) hydrobromide
- MFCD00161493
- DTXSID50889342
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE (1:1), (.ALPHA.S)-
- HYOSCYAMINUM HYDROBROMATUM [HPUS]
- Hyoscyamine hydrobromide (USP)
- CHEMBL2106364
- SCHEMBL99784
- HYOSCYAMINE HYDROBROMIDE [MI]
- UNII-IWT50P9S79
- HYOSCYAMINE HYDROBROMIDE [WHO-DD]
- (-)-Atropine hydrobromide
- VZDNSFSBCMCXSK-BXSBZORQSA-N
- VZDNSFSBCMCXSK-PGQIENJJSA-N
-
- MDL: MFCD00161493
- Renchi: InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15+,16-;/m1./s1
- Clave inchi: VZDNSFSBCMCXSK-PGQIENJJSA-N
- Sonrisas: CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br
Atributos calculados
- Calidad precisa: 369.09400
- Masa isotópica única: 369.09396g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 5
- Complejidad: 353
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 49.8Ų
Propiedades experimentales
- Color / forma: Not available
- Punto de fusión: 152°C
- PSA: 49.77000
- Logp: 2.82690
- Disolución: Not available
- Merck: 4858
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Información de Seguridad
- Número de transporte de mercancías peligrosas:2811
- Código de categoría de peligro: 23/24/25-36/37/38-26/27/28
- Instrucciones de Seguridad: S26-S36/37/39-S45-S22
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R23/24/25
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H50900-5mg |
HYOSCYAMINE HYDROBROMIDE |
306-03-6 | , | 5mg |
¥738.0 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295169-5g |
Hyoscyamine Hydrobromide, |
306-03-6 | 5g |
¥1444.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295169-5 g |
Hyoscyamine Hydrobromide, |
306-03-6 | 5g |
¥1,444.00 | 2023-07-10 |
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Literatura relevante
-
1. Solid-state stereochemistry of anhydrous (–)-scopolamine hydrobromideRobert Glaser,Jean-Pierre Charland,André Michel J. Chem. Soc. Perkin Trans. 2 1989 1875
-
2. LXXI.—Some new gold salts of hyoscine, hyoscyamine, and atropineHooper Albert Dickinson Jowett J. Chem. Soc. Trans. 1897 71 679
-
3. Stereochemistry of anticholinergic agents. Part IV. Crystal and molecular structure of penthienate bromide [diethyl-(2-hydroxyethyl)-methylammonium bromide α-cyclopentyl-2-thienylglycolate]: some stereochemical correlationsJohn J. Guy,Thomas A. Hamor J. Chem. Soc. Perkin Trans. 2 1974 1126
-
4. 130. The alkaloids of Duboisia LeichhardtiiW. Mitchell J. Chem. Soc. 1944 480
-
5. Index of subjects, 1897
306-03-6 (Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-) Productos relacionados
- 51-55-8(Atropine)
- 17659-49-3(Racanisodamine)
- 6878-98-4(Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
- 55869-99-3(Anisodamine)
- 22235-81-0(N-Isopropyl Noratropine)
- 101-31-5(L-Hyoscyamine)
- 179113-91-8(N-Arachidonylglycine)
- 221681-94-3(2,3-Dimethyl-2H-indazol-5-amine)
- 1600092-35-0(N-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-amine)
- 1608484-68-9(1-Azido-2-iodo-4-(trifluoromethyl)benzene)
Proveedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
